(-)-Normacromerine

Behavioral pharmacology Psychoactivity screening Conditioned avoidance response

(-)-Normacromerine (CAS 41787-64-8), designated (R)-3,4-dimethoxy-α-((methylamino)methyl)benzenemethanol, is a chiral phenethylamine alkaloid first isolated from the cactus Coryphantha macromeris var. runyonii.

Molecular Formula C11H17NO3
Molecular Weight 211.26 g/mol
CAS No. 41787-64-8
Cat. No. B140795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Normacromerine
CAS41787-64-8
Synonyms(αR)-3,4-Dimethoxy-α-[(methylamino)methyl]benzenemethanol;  Normacromerine; 
Molecular FormulaC11H17NO3
Molecular Weight211.26 g/mol
Structural Identifiers
SMILESCNCC(C1=CC(=C(C=C1)OC)OC)O
InChIInChI=1S/C11H17NO3/c1-12-7-9(13)8-4-5-10(14-2)11(6-8)15-3/h4-6,9,12-13H,7H2,1-3H3/t9-/m0/s1
InChIKeyQSUCQAULQIAOEP-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(-)-Normacromerine (CAS 41787-64-8): A Natural Phenethylamine Alkaloid for Differentiation Studies from Cactus Alkaloids to Mammalian Norepinephrine Derivatives


(-)-Normacromerine (CAS 41787-64-8), designated (R)-3,4-dimethoxy-α-((methylamino)methyl)benzenemethanol, is a chiral phenethylamine alkaloid first isolated from the cactus Coryphantha macromeris var. runyonii . It belongs to a family of O- and N-methylated norepinephrine derivatives alongside macromerine and bisnormacromerine . Characterized as a crystalline hydrochloride salt (melting point 132–133 °C) , the compound has a molecular weight of 211.26 g/mol, a computed LogP of 0.2, and is considered a strong base . Its structural similarity to both the endogenous neurotransmitter norepinephrine and the classical hallucinogen mescaline positions it as a critical reference standard for investigating structure–activity relationships (SAR) in psychoactive phenethylamine research.

Why Generic Substitution Fails: (-)-Normacromerine's Differentiated Profile Against Mescaline, Macromerine, and Bisnormacromerine


Procurement professionals and researchers cannot interchangeably substitute (-)-normacromerine with its closest structural analogs—mescaline, macromerine, or bisnormacromerine—because these compounds exhibit divergent, and sometimes paradoxical, behavioral pharmacology and pharmacokinetic profiles despite their structural homology. While mescaline produces a robust conditioned avoidance response (CAR) disruption and hallucinogenic signature at 35–65 mg/kg, (-)-normacromerine fails to affect CAR even at 100 mg/kg, despite achieving brain tissue concentrations of 5–30 µg/g that exceed levels of known psychoactive compounds . Furthermore, within its own sub-class, (-)-normacromerine(NMA) is approximately half as potent as bisnormacromerine (BNMA) in suppressing food-rewarded bar-pressing behavior, as established by parallel dose-response probit analyses . Even its metabolic fate differs substantially from classical phenethylamine hallucinogens, with 50% of a radiolabeled dose recovered in urine within 24 hours and no detectable 14CO2 expiration . A user selecting any alternative must accept a fundamentally different in vivo outcome.

(-)-Normacromerine Differential Evidence: Quantified Behavioral, Pharmacokinetic, and Brain-Exposure Comparisons Against Key Analogs


Conditioned Avoidance Response (CAR): Null Effect of (-)-Normacromerine at 100 mg/kg vs. Mescaline-Induced Impairment at 35 mg/kg

In a direct head-to-head behavioral pharmacology study, (-)-normacromerine (administered as its hydrochloride salt) produced no disruption of the conditioned avoidance response (CAR) in rats at intraperitoneal doses up to 100 mg/kg. In the same paradigm, the comparator mescaline significantly inhibited CAR at doses of 35 and 65 mg/kg, as evidenced by prolonged response latencies . This differential was consistently reproduced across independent studies, with a secondary investigation confirming that only the highest tested dose of normacromerine could impair CAR, whereas mescaline, psilocin, and amphetamine all enhanced CAR performance .

Behavioral pharmacology Psychoactivity screening Conditioned avoidance response

Appetitive Task Potency: Bisnormacromerine (BNMA) is 2× More Potent Than (-)-Normacromerine (NMA) in Suppressing Food-Rewarded Bar-Pressing

In a dose-response study using a food-rewarded bar-pressing task under a variable-interval 30-second reinforcement schedule, (-)-normacromerine (NMA) was directly compared with its N-demethylated analog bisnormacromerine (BNMA) and the classical hallucinogen mescaline . Probit analysis of the dose-response curves demonstrated that BNMA was approximately twice as potent as NMA in suppressing bar-pressing behavior. NMA was tested at 20, 40, 60, and 100 mg/kg, BNMA at 20, 30, 40, and 60 mg/kg, and mescaline at 8, 9, 10, and 11 mg/kg. The ED50 values for NMA were significantly higher than those for BNMA, and both were substantially higher than mescaline.

Operant behavior Potency ranking ED50 estimation

Brain Exposure–Psychoactivity Paradox: (-)-Normacromerine Achieves 5–30 µg/g Brain Concentrations Without CAR Disruption, Outperforming Hallucinogenic Brain-Level Thresholds

A fundamental PK-PD disconnect distinguishes (-)-normacromerine from hallucinogenic phenethylamines. Following intraperitoneal injection, brain concentrations of normacromerine reach 5 to 30 µg/g of tissue and remain largely unchanged during the first hour post-administration, with a plasma and liver half-life of 30–60 minutes . Yet, as established by the CAR data (Evidence Item 1), this substantial brain exposure does not translate into CAR disruption. The authors specifically compared these brain levels to those of known hallucinogens that disrupt the CAR and noted that normacromerine brain levels are higher, yet the behavioral effect is absent. This observation led to the conclusion that these compounds are 'not or less psychoactive' than classical hallucinogens .

Pharmacokinetic-pharmacodynamic (PK-PD) disconnect Brain penetration Tissue distribution

Metabolic Fate Discrimination: Urinary Excretion Profile of [14C]-Normacromerine vs. Classical Phenethylamine Hallucinogens

The in vivo disposition of [14C]-normacromerine was assessed in male Sprague-Dawley rats following a single oral dose of 100 mg/kg . After 24 hours, 50% of the administered 14C was recovered in urine, with unchanged normacromerine representing approximately 30% of urinary radioactivity at 8 hours, declining to non-detectable levels by 24 hours. Fecal excretion contributed less than 10% of the total dose, and no 14CO2 was detected in expired air. This elimination profile differs from the extensive oxidative deamination and CO2 expiration characteristic of many mescaline analogs and other β-hydroxyphenethylamine derivatives.

ADME Radiolabeled disposition Excretion profile

Locomotor Activity Signature: (-)-Normacromerine's Activity Pattern Clusters With Mescaline and Psilocin, Differentiating From Amphetamine and Pentobarbital

In a comparative psychoactivity assessment across multiple behavioral endpoints, (-)-normacromerine (NMC), mescaline (MES), psilocin (PSI), amphetamine (AMP), and pentobarbital (PEN) were evaluated for effects on locomotor activity and CAR . All four stimulants tested (NMC, AMP, PSI, and MES) produced increases in locomotor activity. However, hierarchical cluster analysis based on inter-activity pause patterns revealed that NMC's temporal activity structure aligned more closely with the serotonergic hallucinogens MES and PSI than with the dopaminergic stimulant AMP or the depressant PEN. This classification was further reinforced by the differential CAR outcome: NMC impaired CAR only at the highest dose tested, whereas MES, PSI, and AMP enhanced CAR.

Locomotor activity Drug discrimination Psychoactivity classification

Physical Identity and Purity Benchmarking: Crystalline Hydrochloride Salt Characterization Distinguishes Natural (-)-Normacromerine From Synthetic Racemic Mixtures

The original isolation paper characterizes (-)-normacromerine as a crystalline hydrochloride salt with a melting point of 132–133 °C and defines its absolute configuration as the (R)-enantiomer through polarimetry . This physical-identity profile is critical for procurement specification because the racemic mixture (CAS 5653-66-7, normacromerine without stereochemical designation) possesses a distinct solid-state form and may exhibit different receptor interactions or biological outcomes. The natural product isolation also guarantees the (-)-enantiomer, which is the form studied in all the behavioral and pharmacokinetic evidence presented above.

Analytical chemistry Quality control Isolation

(-)-Normacromerine Application Scenarios: Research Domains Where This Compound Provides Unique Selection Leverage


Negative Control in Hallucinogen Pharmacodynamic Studies

Because (-)-normacromerine achieves brain tissue concentrations of 5–30 µg/g without disrupting the conditioned avoidance response—unlike mescaline, which disrupts CAR at 35 mg/kg—the compound serves as an ideal negative control for separating brain-penetration-dependent variables from receptor-mediated psychoactivity. Researchers investigating 5-HT2A or other serotonergic mechanisms can pair (-)-normacromerine with mescaline to ensure that observed behavioral effects are driven by target engagement rather than non-specific tissue accumulation .

Structure–Activity Relationship (SAR) Reference for N-Methylation Studies

Within the norepinephrine-derived cactus alkaloid series, (-)-normacromerine occupies the critical monomethylamino position between the primary amine bisnormacromerine and the dimethylamino macromerine. Castleberry (1975) demonstrated that BNMA is twice as potent as NMA in suppressing operant behavior. (-)-Normacromerine is therefore the essential intermediate reference standard for any SAR campaign probing the impact of progressive N-methylation on in vivo potency and efficacy .

In Vivo Metabolic Fate Tracer With Predominantly Urinary Elimination

The radiolabeled disposition study of [14C]-normacromerine (Ferguson et al., 1984) established that 50% of the administered radioactivity is excreted via urine within 24 hours, with negligible fecal elimination and no detectable 14CO2 expiration. This elimination profile, distinct from the extensive oxidative deamination of many phenethylamine derivatives, makes (-)-normacromerine the tracer of choice for mass-balance ADME studies requiring a simplified, urine-centric sample collection protocol .

Behavioral Classification Probe With Dissociable Locomotor and Aversive-Conditioning Effects

Bourn et al. (1978) demonstrated that (-)-normacromerine increases locomotor activity with a temporal pause pattern clustering with serotonergic hallucinogens (mescaline, psilocin), yet it impairs rather than enhances the conditioned avoidance response. This dissociation makes (-)-normacromerine a uniquely powerful probe for behavioral pharmacologists seeking to decouple the neural circuits governing locomotion from those mediating aversive conditioning, a dissociation not achievable with mescaline or amphetamine .

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